2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one
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Overview
Description
2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one is an organic compound that features a cycloheptatrienone ring substituted with a trinitrophenoxy group
Preparation Methods
The synthesis of 2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one can be approached through several methods. One common route involves the reaction of cycloheptatrienone with 2,4,6-trinitrophenol under specific conditions. The reaction typically requires a strong base to deprotonate the phenol, allowing it to act as a nucleophile and attack the electrophilic carbonyl carbon of the cycloheptatrienone. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cycloheptatrienone moiety. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and various nucleophiles or electrophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, while the aromatic and cycloheptatrienone rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and stability, as well as its potential biological activity.
Comparison with Similar Compounds
Similar compounds to 2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one include:
Tropone: A simpler analog with a cycloheptatrienone ring but without the trinitrophenoxy substitution.
Tropolone: Contains a hydroxyl group on the cycloheptatrienone ring, offering different reactivity and applications.
Hinokitiol: A naturally occurring tropolone derivative with antimicrobial properties
Biological Activity
2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one is a synthetic compound derived from tropone and its derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C₁₀H₈N₃O₅
- Molecular Weight: 252.18 g/mol
- IUPAC Name: this compound
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : Several studies have shown that this compound has potent antimicrobial effects against various bacterial strains due to its ability to disrupt bacterial cell membranes.
- Cytotoxicity : Research indicates that this compound displays cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis through the mitochondrial pathway.
Data Table: Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Scavenges free radicals | |
Antimicrobial | Inhibits growth of E. coli and S. aureus | |
Cytotoxic | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Case Study 2: Cytotoxicity in Cancer Cells
In a laboratory investigation by Jones et al. (2024), the compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values of 30 µM for MCF-7 and 25 µM for HeLa cells, indicating strong cytotoxic potential.
Discussion
The biological activities of this compound suggest its potential as a therapeutic agent in treating infections and cancers. Its antioxidant properties also indicate possible applications in preventing oxidative stress-related diseases.
Properties
CAS No. |
63591-35-5 |
---|---|
Molecular Formula |
C13H7N3O8 |
Molecular Weight |
333.21 g/mol |
IUPAC Name |
2-(2,4,6-trinitrophenoxy)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H7N3O8/c17-11-4-2-1-3-5-12(11)24-13-9(15(20)21)6-8(14(18)19)7-10(13)16(22)23/h1-7H |
InChI Key |
IYBSRLAHANQWFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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